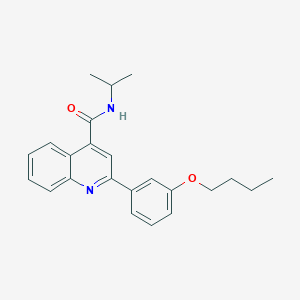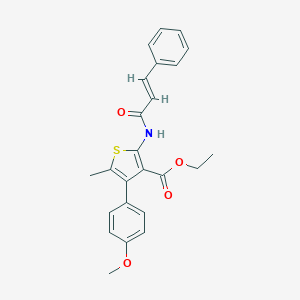![molecular formula C27H25NO6S B446492 3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B446492.png)
3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, a bicyclic oxabicycloheptane system, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the phenyl groups, and the construction of the oxabicycloheptane system. Common reagents used in these steps include ethyl chloroformate, phenylboronic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene derivatives and bicyclic systems with functional groups. Examples include:
- 2-[[3-Ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
- 2-[[3-Ethoxycarbonyl-4-(4-chlorophenyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Uniqueness
The uniqueness of 3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
特性
分子式 |
C27H25NO6S |
|---|---|
分子量 |
491.6g/mol |
IUPAC名 |
3-[[3-ethoxycarbonyl-4-(4-phenylphenyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H25NO6S/c1-2-33-27(32)21-18(17-10-8-16(9-11-17)15-6-4-3-5-7-15)14-35-25(21)28-24(29)22-19-12-13-20(34-19)23(22)26(30)31/h3-11,14,19-20,22-23H,2,12-13H2,1H3,(H,28,29)(H,30,31) |
InChIキー |
OTJABGLNFNSTKM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4C5CCC(C4C(=O)O)O5 |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4C5CCC(C4C(=O)O)O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B446409.png)
![Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B446410.png)
![Propyl 4-(4-fluorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B446413.png)

![4-{[2-(2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETYL]AMINO}BENZOIC ACID](/img/structure/B446415.png)
![Isopropyl 5-(aminocarbonyl)-2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B446417.png)
![3-({[4-(2,4-Dimethylphenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446420.png)
![ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B446422.png)
![Isopropyl 5-(aminocarbonyl)-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B446423.png)
![2-methoxy-N-[(2Z)-3-(4-methoxybenzyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B446424.png)
![1-[4-(5-Bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B446425.png)

![Ethyl (2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B446431.png)

